exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
Description
exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by its rigid norbornene framework (bicyclo[2.2.1]heptene) and stereospecific exo-cis configuration. Key properties include:
- Molecular formula: C₈H₁₂ClNO₂ .
- Molecular weight: 189.64 g/mol .
- CAS numbers: 677757-33-4 and 947601-81-2 .
- Stereochemistry: Four defined stereocenters with (1S,2S,3R,4R) configuration .
- Functional groups: Primary amine, carboxylic acid (as hydrochloride salt) .
The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications, such as peptide synthesis or enzyme inhibition studies .
Properties
IUPAC Name |
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHUJIMERBHKY-BZUDZRPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656550 | |
| Record name | (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947601-81-2 | |
| Record name | (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diradical Intermediates in Cycloaddition
The [2+2] cycloaddition proceeds through a 1,4-triplet diradical, as evidenced by enantioretention studies. The benzylic radical’s stability dictates regioselectivity, favoring formation of the [2.2.1] system over alternative bicyclic products.
Steric vs. Electronic Effects in Amination
Steric hindrance from the bicyclic framework’s bridgehead hydrogens directs nucleophilic attack to the exo face. Electronic effects from the carboxylic acid group further stabilize the transition state, ensuring cis-configuration.
Industrial-Scale Production and Optimization
For kilogram-scale synthesis, a hybrid approach combining Friedel-Crafts acylation and reductive amination is preferred:
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Continuous Flow Reactors : Enhance heat transfer during exothermic acylation steps.
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Catalyst Recycling : AlCl3 recovery via aqueous workup reduces costs.
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Quality Control : HPLC with chiral columns ensures >99% enantiomeric purity.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving amino acids and peptides. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Saturated vs. Unsaturated Bicyclic Analogs
Compound A : (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
- Molecular formula: C₈H₁₄ClNO₂ .
- Impact : Reduced ring strain and rigidity compared to the unsaturated target compound. This may lower binding affinity in enzyme interactions due to increased conformational flexibility .
Compound B : 3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
Derivatives with Modified Functional Groups
Compound C : 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid
- Molecular formula: C₈H₁₁NO₂ .
- Key difference: Free carboxylic acid (non-salt form) .
- Impact : Lower solubility in polar solvents compared to the hydrochloride salt. Melting point: 261–263°C, indicating higher crystallinity .
Compound D : 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide
Larger Bicyclic Systems
Compound E : Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate
Comparative Data Table
Biological Activity
Exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological implications.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 189.64 g/mol. Its bicyclic structure allows for unique interactions with biological systems, which may contribute to its therapeutic potential.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological processes. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders, although detailed pharmacological profiles remain to be fully elucidated.
Interaction Studies
Preliminary studies have shown that this compound exhibits selective binding affinities that could lead to therapeutic effects, particularly in the context of neuroprotection and metabolic regulation. For instance, it has been suggested that the compound could activate pathways involved in insulin secretion and glucose metabolism, similar to the effects observed with related compounds like 2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) .
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that this compound can protect neuronal cells from apoptosis induced by high-glucose conditions, enhancing cell viability and maintaining insulin gene expression in pancreatic β-cells .
- Metabolic Regulation : In vivo studies using diabetic db/db mice showed that treatment with BCH improved glycemic control through enhanced insulin secretion and preservation of β-cell integrity, suggesting that structurally similar compounds may exhibit analogous effects .
Comparative Analysis of Related Compounds
To understand the biological activity of this compound better, it is useful to compare it with other bicyclic amino acids:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride | Cyclohexene ring | Potentially different biological activity due to cyclic structure |
| L-beta-Homoisoleucine hydrochloride | Aliphatic side chain | Variability in amino acid properties |
| Ethyl 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochloride | Ester functional group | Different reactivity patterns compared to carboxylic acid derivatives |
These comparisons highlight the diversity within bicyclic amino acids and their derivatives, emphasizing how structural variations can lead to distinct chemical behaviors and biological activities.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods that allow for modifications enhancing its properties for pharmaceutical applications. Its applications extend beyond medicinal chemistry into organic synthesis, where its unique structure can facilitate diverse reactions.
Chemical Reactions Analysis
Substitution Reactions
The carboxylic acid group undergoes nucleophilic substitution when activated. A key reaction involves thionyl chloride (SOCl₂) to form the corresponding acid chloride:
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Reactant: exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
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Reagent: Excess SOCl₂
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Conditions: 0°C (0.5 hr) → RT (3 hr) → Reflux (1 hr)
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Product: Acid chloride derivative
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Yield: 72%
This intermediate facilitates further reactions:
Oxidation
The amine and olefin groups are susceptible to oxidation:
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Amine oxidation : Using KMnO₄ or CrO₃ yields nitro or hydroxylamine derivatives.
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Olefin oxidation : Ozonolysis or epoxidation modifies the bicyclic structure for ring-functionalized analogs.
Reduction
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Carboxylic acid reduction : LiAlH₄ converts the acid to a primary alcohol.
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Double bond hydrogenation : H₂/Pd-C saturates the hept-5-ene moiety, altering conformational rigidity.
Peptide Coupling
The compound serves as a constrained amino acid in peptide synthesis:
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Activation : Carbodiimides (e.g., DCC) convert the carboxylic acid to an active ester .
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Coupling : Reacts with N-protected amino acids to form bicyclic peptide bonds, enhancing metabolic stability .
Cycloaddition and Ring-Opening Reactions
The norbornene-like structure participates in Diels-Alder reactions :
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Reflux (toluene) | Fused tricyclic adducts |
| Tetrazines | RT (aqueous) | Bioorthogonal ligation products |
Comparative Reaction Table
Stereochemical Considerations
The exo-cis configuration governs regioselectivity:
Q & A
Q. What are the established synthetic routes for exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride, and how do their yields and conditions compare?
Methodological Answer: The compound is typically synthesized via derivatization of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (norbornene carboxylic acid). Key methods include:
- Curtius Reaction : Reacting the acid chloride with sodium azide in anhydrous xylene (47% yield) .
- Alternative Azide Formation : Using ethyl chloroformate and sodium azide at –20°C, followed by reflux in ethyl acetate (yield unspecified) .
- Hydrochloride Salt Formation : Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochloride (CAS 104770-18-5) is synthesized via esterification and subsequent acid hydrolysis .
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?
Methodological Answer: Structural validation relies on:
- Spectroscopy :
- ¹H NMR : Characteristic signals for the bicyclic framework (δ 1.5–3.0 ppm) and amine/carboxylic acid protons (δ 8–10 ppm) .
- IR : Stretching bands for NH₂ (~3350 cm⁻¹) and COOH (~1700 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry (exo-cis configuration) via SHELX refinement .
Q. How can researchers optimize polymerization protocols using this compound as a monomer?
Methodological Answer: The bicyclic structure enables ring-opening metathesis polymerization (ROMP) or copolymerization with norbornene derivatives. Key considerations:
- Catalysts : Ru-based catalysts (e.g., Grubbs catalyst) for ROMP .
- Copolymer Design : Blending with methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate enhances thermal stability .
- Reaction Monitoring : Gel permeation chromatography (GPC) tracks molecular weight distribution.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies between predicted and observed data (e.g., NMR splitting patterns) arise from conformational dynamics. Solutions include:
- Variable-Temperature NMR : Identifies dynamic effects (e.g., ring puckering) .
- DFT Calculations : Predicts lowest-energy conformers and compares with experimental shifts .
- Crystallographic Validation : SHELXL refines bond lengths/angles to confirm stereochemistry .
Case Study : Discrepancy in NH₂ proton integration resolved via D₂O exchange experiments, confirming amine proton participation in hydrogen bonding .
Q. How can researchers mitigate hazards during handling and storage?
Methodological Answer: Safety protocols per GHS guidelines:
- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats to avoid inhalation (H372: lung toxicity) .
- Storage : Store at 2–8°C in airtight containers; avoid moisture (hydrolysis risk) .
- Spill Management : Absorb with inert material (e.g., Celpure® P65) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
